

PIK-93: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: PIK-93

Cat. No.: B1684650

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, biological activity, and methodologies associated with the potent kinase inhibitor, **PIK-93**.

Core Chemical Identity

PIK-93 is a synthetic, cell-permeable compound recognized for its potent inhibitory effects on phosphatidylinositol 4-kinase (PI4K) and phosphoinositide 3-kinase (PI3K) isoforms. Its systematic IUPAC name is N-[5-[4-chloro-3-(2-hydroxyethylsulfamoyl)phenyl]-4-methyl-1,3-thiazol-2-yl]acetamide.

Property	Value
Molecular Formula	C ₁₄ H ₁₆ ClN ₃ O ₄ S ₂
Molecular Weight	389.88 g/mol
CAS Number	593960-11-3
Appearance	White to off-white solid
SMILES	<chem>CC(NC1=NC(C)=C(S1)C2=CC=C(C(S(=O)(=O)NCCO)=O)=C2)Cl)=O</chem>

Physicochemical Properties

Understanding the physical and chemical characteristics of **PIK-93** is crucial for its effective use in experimental settings.

Property	Data
Solubility	Soluble in DMSO (up to 100 mg/mL), and to a lesser extent in Ethanol.[1] Insoluble in water.
Storage and Stability	Store as a solid powder at -20°C for up to 3 years.[1] In solvent, store at -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles.

Biological Activity and Target Profile

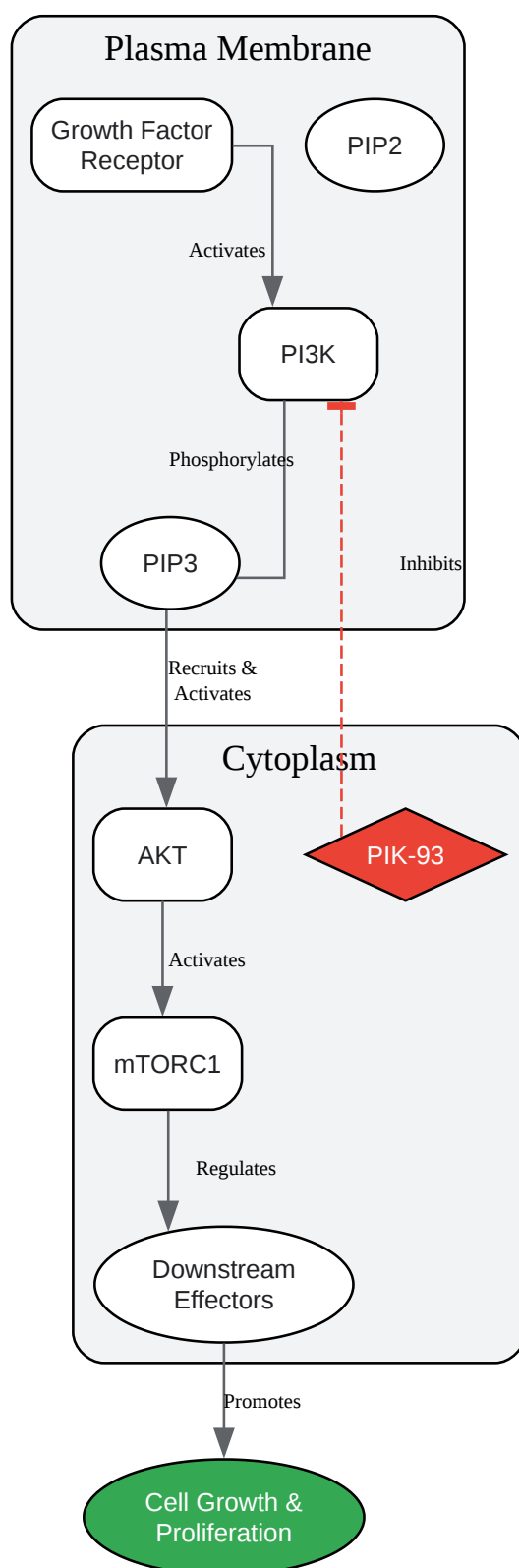
PIK-93 is a potent inhibitor of both PI4K and Class I PI3K isoforms. Its inhibitory activity is summarized in the table below.

Target	IC ₅₀ (nM)
PI4KIIIβ	19[1][2]
PI3Kγ	16[1][2]
PI3Kα	39[1][2]
PI3Kδ	120
PI3Kβ	590

PIK-93 demonstrates selectivity for PI4KIIIβ over other PI4K isoforms.[3] It has been shown to have no significant inhibitory effect against a broad panel of other protein kinases at concentrations up to 10 μM.[1][2]

Signaling Pathway Inhibition

PIK-93 primarily exerts its biological effects through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1]



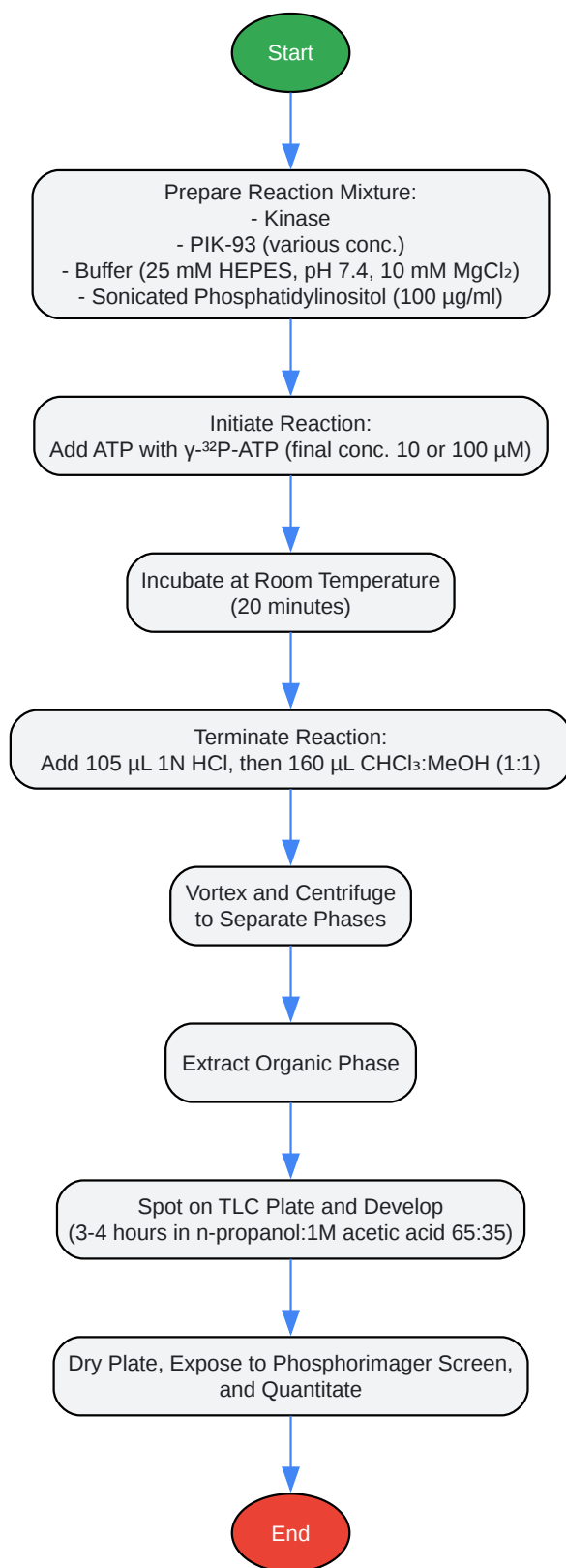
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PI3K/AKT/mTOR Signaling Pathway Inhibition by **PIK-93**.

Experimental Protocols

In Vitro Kinase Assay (IC₅₀ Determination)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of **PIK-93** against target kinases.



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Workflow for In Vitro Kinase Assay.

Methodology:

- **Reaction Setup:** Prepare a reaction mixture containing the target kinase, varying concentrations of **PIK-93** (typically in 2% final DMSO concentration), assay buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂), and freshly sonicated phosphatidylinositol (100 µg/ml).[\[4\]](#)
- **Initiation:** Start the reaction by adding ATP containing 10 µCi of γ-³²P-ATP to a final concentration of 10 or 100 µM.[\[4\]](#)
- **Incubation:** Allow the reaction to proceed for 20 minutes at room temperature.[\[4\]](#)
- **Termination:** Stop the reaction by adding 105 µL of 1N HCl, followed by 160 µL of a 1:1 chloroform:methanol mixture.[\[4\]](#)
- **Lipid Extraction:** Vortex the mixture and centrifuge briefly to separate the phases. Carefully transfer the lower organic phase to a new tube.[\[4\]](#)
- **Thin-Layer Chromatography (TLC):** Spot the extracted organic phase onto a TLC plate. Develop the plate for 3-4 hours in a solvent system of 65:35 n-propanol:1M acetic acid.[\[4\]](#)
- **Analysis:** Dry the TLC plate and expose it to a phosphorimager screen. Quantify the radiolabeled lipid products to determine kinase activity at each inhibitor concentration. IC₅₀ values are then calculated from the dose-response curve.[\[4\]](#)

Cell-Based Assays

Cell-based assays are essential for evaluating the effects of **PIK-93** in a biological context.

5.2.1. Western Blotting for PI3K Pathway Activation

This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with **PIK-93**.

Methodology:

- **Cell Treatment:** Culture cells to the desired confluency and treat with various concentrations of **PIK-93** or vehicle control (e.g., DMSO) for a specified time.

- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
- **Immunoblotting:** Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, total S6).
- **Detection:** Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
- **Analysis:** Quantify the band intensities to determine the relative levels of protein phosphorylation.

5.2.2. Cell Proliferation/Viability Assay

Assays such as MTT, XTT, or CellTiter-Glo® can be used to measure the effect of **PIK-93** on cell proliferation and viability.

Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density.
- **Compound Treatment:** After allowing the cells to adhere, treat them with a serial dilution of **PIK-93** or vehicle control.
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

- Assay Reagent Addition: Add the appropriate assay reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.
- Measurement: Measure the absorbance or luminescence using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

PIK-93 is a valuable research tool for investigating the roles of PI4K and PI3K signaling in various cellular processes. Its potent and relatively selective inhibitory profile makes it a key compound for studies in cell biology, cancer research, and drug discovery. The provided protocols offer a foundation for the effective utilization and characterization of **PIK-93** in a laboratory setting.

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References

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